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Introduction
Psb-KD107 is a potent and selective agonist for the G protein-coupled receptor GPR18.[1][2]

[3] Contrary to targeting protein kinases, Psb-KD107 elicits its biological effects through the

activation of GPR18, a receptor implicated in various physiological processes, including

cardiovascular function and inflammation.[4][5] Understanding the cellular response to Psb-
KD107 is crucial for elucidating its mechanism of action and therapeutic potential. This

document provides detailed protocols for a suite of cell-based assays designed to measure the

activity of Psb-KD107 by quantifying downstream signaling events following GPR18 activation.

The activation of GPR18 by an agonist can trigger multiple signaling cascades. GPR18 is

known to couple to Gαi/o and Gαq proteins. Gαi/o activation typically leads to an inhibition of

adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also

activate pathways like the PI3K/Akt and ERK1/2 signaling. Gαq activation stimulates

phospholipase C, leading to an increase in intracellular calcium. Furthermore, GPR18

activation can induce the recruitment of β-arrestin, a key event in receptor desensitization and

signaling. A significant downstream effect of Psb-KD107 in endothelial cells is the production of

nitric oxide (NO), a critical mediator of vasorelaxation.

These application notes provide protocols for assays measuring β-arrestin recruitment, cAMP

modulation, intracellular calcium flux, and nitric oxide production.
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Data Presentation
The following table summarizes the quantitative data for Psb-KD107 activity based on

available literature.

Assay Type Cell Line Parameter Value Reference

β-arrestin

Recruitment

CHO cells

expressing

human GPR18

EC50 0.56 µM

β-arrestin

Recruitment

CHO-K1 GPR18

cells
EC50 0.562 µM

Vasorelaxation

Endothelium-

intact rat aortic

rings

pIC50 5.22

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half

of the maximal response. pIC50 is the negative logarithm of the IC50 value (half-maximal

inhibitory concentration), which in the context of the vasorelaxation assay reflects the potency

of Psb-KD107 in relaxing pre-contracted aortic rings.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the GPR18 signaling pathway activated by Psb-KD107 and

the general experimental workflows for the described cell-based assays.
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Caption: GPR18 signaling pathway activated by Psb-KD107.
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Caption: General experimental workflow for cell-based assays.
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Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR18, a key step in GPCR

desensitization and signaling. Enzyme fragment complementation (EFC) is a common

technology used for this purpose.

Principle: Cells are engineered to express GPR18 fused to a small enzyme fragment (e.g.,

ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).

Upon agonist binding to GPR18, β-arrestin is recruited to the receptor, bringing the two enzyme

fragments into close proximity. This results in the formation of a functional enzyme that

hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).

Materials:

CHO-K1 or HEK293 cells stably expressing GPR18 tagged with an enzyme fragment and β-

arrestin tagged with a complementary enzyme fragment (e.g., PathHunter® β-arrestin cells).

Cell culture medium (e.g., F-12K Medium with 10% FBS).

Psb-KD107.

Assay buffer (e.g., HBSS).

Detection reagents (e.g., PathHunter® Detection Reagents).

White, clear-bottom 96-well or 384-well microplates.

Luminometer.

Protocol:

Cell Plating:

Culture the GPR18-expressing cells to ~80-90% confluency.

Harvest the cells and resuspend them in fresh culture medium.
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Plate the cells in a white, clear-bottom microplate at a density of 5,000-10,000 cells per

well.

Incubate the plate at 37°C in a 5% CO2 incubator overnight.

Compound Preparation:

Prepare a stock solution of Psb-KD107 in DMSO.

Perform serial dilutions of Psb-KD107 in assay buffer to create a concentration range for

the dose-response curve.

Compound Addition and Incubation:

Carefully remove the culture medium from the wells.

Add the diluted Psb-KD107 or vehicle control to the respective wells.

Incubate the plate at 37°C for 90 minutes.

Signal Detection:

Prepare the detection reagent according to the manufacturer's instructions.

Add the detection reagent to each well.

Incubate the plate at room temperature for 60 minutes in the dark.

Measure the chemiluminescent signal using a luminometer.

Data Analysis:

Plot the luminescence signal against the logarithm of the Psb-KD107 concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay
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This assay measures the change in intracellular cAMP levels following GPR18 activation. Since

GPR18 is often coupled to Gαi, its activation is expected to decrease cAMP levels induced by a

stimulator like forskolin.

Principle: This protocol utilizes a competitive immunoassay format, often employing

technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™.

Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a

specific antibody. The signal generated is inversely proportional to the amount of cAMP in the

well.

Materials:

HEK293 or CHO cells stably expressing GPR18.

Cell culture medium (e.g., DMEM with 10% FBS).

Psb-KD107.

Forskolin.

Assay buffer (e.g., HBSS with 1 mM IBMX).

cAMP assay kit (e.g., HTRF® cAMP dynamic 2 kit or AlphaScreen™ cAMP Assay Kit).

Low-volume 384-well white microplates.

Plate reader capable of HTRF® or AlphaScreen™ detection.

Protocol:

Cell Plating:

Plate GPR18-expressing cells in a 384-well plate at a density of 2,000-5,000 cells per well

and incubate overnight.

Compound and Forskolin Addition:

Prepare serial dilutions of Psb-KD107 in assay buffer.
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Prepare a solution of forskolin in assay buffer at a concentration that will induce a

submaximal cAMP response (e.g., 1-10 µM).

Add the diluted Psb-KD107 or vehicle control to the wells.

Immediately add the forskolin solution to all wells (except for basal controls).

Incubation:

Incubate the plate at room temperature for 30 minutes.

Cell Lysis and Detection:

Add the lysis buffer containing the HTRF® or AlphaScreen™ reagents to each well.

Incubate the plate at room temperature for 60 minutes in the dark.

Signal Measurement:

Read the plate on a compatible plate reader according to the kit manufacturer's

instructions.

Data Analysis:

Calculate the ratio of the two emission wavelengths (for HTRF®) or the raw signal (for

AlphaScreen™).

Plot the signal against the logarithm of the Psb-KD107 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the

inhibition of forskolin-stimulated cAMP production.

Intracellular Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following

GPR18 activation, which is mediated by Gαq signaling.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-

520®). Upon GPR18 activation and subsequent release of calcium from intracellular stores, the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10794380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dye binds to calcium, resulting in a significant increase in its fluorescence intensity. This

change in fluorescence is monitored in real-time.

Materials:

HEK293 or other suitable cells expressing GPR18.

Cell culture medium.

Psb-KD107.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520® AM).

Probenecid (to prevent dye leakage).

Assay buffer (e.g., HBSS with 20 mM HEPES).

Black, clear-bottom 96-well or 384-well microplates.

Fluorescence plate reader with kinetic reading capabilities and automated injectors (e.g.,

FLIPR® or FDSS).

Protocol:

Cell Plating:

Plate GPR18-expressing cells in a black, clear-bottom microplate and incubate overnight.

Dye Loading:

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay

buffer.

Remove the culture medium from the cells and add the loading buffer.

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in

the dark.

Calcium Flux Measurement:
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Prepare a plate with serial dilutions of Psb-KD107.

Place both the cell plate and the compound plate into the fluorescence plate reader.

Set the instrument to monitor fluorescence at the appropriate excitation and emission

wavelengths.

Establish a stable baseline reading for 10-20 seconds.

The instrument's injectors will then add the Psb-KD107 solution to the cell plate.

Continue to record the fluorescence signal for 1-3 minutes to capture the transient calcium

response.

Data Analysis:

Determine the peak fluorescence response for each well.

Plot the peak response against the logarithm of the Psb-KD107 concentration.

Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key downstream signaling molecule of

Psb-KD107-mediated GPR18 activation in endothelial cells.

Principle: NO is an unstable molecule with a short half-life. Therefore, its production is often

measured indirectly by quantifying its stable breakdown products, nitrite (NO2-) and nitrate

(NO3-), in the cell culture supernatant. The Griess reagent assay is a common colorimetric

method for this purpose.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells endogenously

expressing GPR18.

Endothelial cell growth medium.
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Psb-KD107.

Phenol red-free culture medium.

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine

dihydrochloride).

Sodium nitrite standard.

96-well clear microplates.

Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

Cell Culture and Treatment:

Culture endothelial cells in a 96-well plate until they reach confluency.

Wash the cells with phenol red-free medium.

Add phenol red-free medium containing different concentrations of Psb-KD107 or vehicle

control to the wells.

Incubate the plate at 37°C for an appropriate time (e.g., 30 minutes to 24 hours, to be

optimized).

Sample Collection and Nitrite Standard Preparation:

Carefully collect the culture supernatant from each well.

Prepare a standard curve of sodium nitrite in the same medium.

Griess Reaction:

Add the components of the Griess reagent to the supernatant samples and the nitrite

standards in a new 96-well plate, following the manufacturer's instructions.

Incubate at room temperature for 15-30 minutes in the dark.
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Absorbance Measurement:

Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the blank from all readings.

Generate a standard curve by plotting the absorbance of the nitrite standards against their

concentrations.

Use the standard curve to determine the nitrite concentration in the experimental samples.

Plot the nitrite concentration against the Psb-KD107 concentration to assess the dose-

dependent effect on NO production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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